molecular formula C20H23ClN4 B2835509 5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896808-85-8

5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2835509
CAS No.: 896808-85-8
M. Wt: 354.88
InChI Key: RKDUKOJWWLEKEH-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl halides in the presence of a strong base.

    Introduction of Chlorophenyl Group: The chlorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction.

    Introduction of Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinoxaline
  • 5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]triazine

Uniqueness

Compared to similar compounds, 5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits unique chemical properties due to the specific arrangement of its functional groups. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4/c1-20(2,3)17-12-18(24-10-4-5-11-24)25-19(23-17)16(13-22-25)14-6-8-15(21)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDUKOJWWLEKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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